molecular formula C10H16O B13813395 2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)- CAS No. 23733-68-8

2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)-

Cat. No.: B13813395
CAS No.: 23733-68-8
M. Wt: 152.23 g/mol
InChI Key: RLYSXAZAJUMULG-UHFFFAOYSA-N
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Description

3-(Isopropyl)-6-methylcyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with an isopropyl group at the third position and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopropyl)-6-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-isopropyl-6-methylcyclohexanone with a suitable dehydrating agent can yield the desired compound. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of 3-(Isopropyl)-6-methylcyclohex-2-en-1-one may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-(Isopropyl)-6-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Isopropyl)-6-methylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Isopropyl)-6-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-(Isopropyl)-6-methylcyclohexanone: A saturated analog of the compound with similar structural features but different reactivity.

    3-(Isopropyl)-6-methylcyclohexanol: An alcohol derivative with distinct chemical properties.

    3-(Isopropyl)-6-methylcyclohexene: A hydrocarbon with a similar carbon skeleton but lacking the ketone functional group.

Properties

CAS No.

23733-68-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

6-methyl-3-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8H,4-5H2,1-3H3

InChI Key

RLYSXAZAJUMULG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=CC1=O)C(C)C

Origin of Product

United States

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